molecular formula C9H8BrClO2 B11853444 Methyl 4-bromo-5-chloro-2-methylbenzoate

Methyl 4-bromo-5-chloro-2-methylbenzoate

Cat. No.: B11853444
M. Wt: 263.51 g/mol
InChI Key: ONVFLPULKYBQAO-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-chloro-2-methylbenzoate is a halogenated aromatic ester with the molecular formula C10H9BrClO2. It features a bromine atom at the 4-position, a chlorine atom at the 5-position, and a methyl ester group at the 2-position of the benzene ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive halogen substituents, which enable cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) for constructing complex molecules . Its structural rigidity and electron-withdrawing halogens enhance stability, making it suitable for high-temperature reactions or catalysis .

Properties

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

methyl 4-bromo-5-chloro-2-methylbenzoate

InChI

InChI=1S/C9H8BrClO2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3

InChI Key

ONVFLPULKYBQAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)Cl)Br

Origin of Product

United States

Preparation Methods

Sequential Halogenation and Esterification

A common laboratory approach involves sequential halogenation of a methyl-substituted benzoic acid derivative, followed by esterification. For example, bromination of 2-methylbenzoic acid at the 4-position using Br₂ and FeBr₃ as a Lewis acid precedes chlorination at the 5-position with Cl₂ under低温 conditions (0–5°C). Subsequent esterification with methanol and H₂SO₄ completes the synthesis. This method achieves moderate yields (60–70%) but requires rigorous temperature control to prevent over-halogenation.

Diazotization and Sandmeyer Reaction

Alternative routes employ diazotization of aminobenzoate intermediates. For instance, methyl 2-amino-4-bromo-5-fluorobenzoate undergoes diazotization with NaNO₂ and H₂SO₄, followed by iodide substitution to introduce iodine at the 2-position. Subsequent cyanation with CuCN yields cyano-substituted derivatives, demonstrating adaptability for structural analogs. While this method is efficient (87–91% yield per step), it introduces additional complexity with nitrosation and cyanide handling.

Stepwise Halogenation and Esterification

Bromination Strategies

Bromination typically employs N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–5°C, achieving >85% conversion for 4-bromo intermediates. For example, bromination of methyl 4-amino-2-methylbenzoate with NBS in THF followed by solvent distillation and acetonitrile crystallization yields 87% pure product.

Chlorination Techniques

Chlorination at the 5-position often uses N-chlorosuccinimide (NCS) in dimethylformamide (DMF) under thermal conditions (50–60°C). A patent by CN105523952A reports dissolving methyl 4-acetamido-2-methoxybenzoate in DMF, adding NCS, and maintaining the reaction at 60°C for 4 hours to achieve 5-chloro substitution. The DMF mother liquor is reused, enhancing cost efficiency and reducing waste.

Esterification Optimization

Esterification of halogenated benzoic acids with methanol and H₂SO₄ under reflux achieves near-quantitative conversion. Industrial protocols substitute batch reactors with continuous flow systems to improve heat distribution and reduce reaction times.

Industrial-Scale Production Methods

Six-Step Synthesis from Dimethyl Terephthalate

A scalable route from dimethyl terephthalate involves nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. Key steps include:

  • Nitration : Introducing nitro groups at the 3- and 5-positions using HNO₃/H₂SO₄.

  • Hydrogenation : Reducing nitro groups to amines with H₂/Pd-C.

  • Bromination : NBS in THF at 0°C for 4-bromo substitution.
    This method, optimized for 70 kg/batch production, achieves a total yield of 24% and highlights the trade-off between step count and scalability.

Continuous Flow Reactor Design

Industrial processes leverage automated continuous flow reactors for bromination and chlorination steps, ensuring consistent reagent mixing and temperature control. For example, THF and NBS are fed into a reactor at 5°C, with real-time HPLC monitoring to adjust flow rates and minimize byproducts.

Optimization of Reaction Parameters

Temperature and Solvent Effects

  • Low-Temperature Halogenation : Maintaining 0–5°C during bromination with NBS suppresses dihalogenation, improving regioselectivity.

  • Solvent Selection : Polar aprotic solvents like DMF enhance NCS reactivity for chlorination, while THF optimizes NBS solubility.

Stoichiometric Ratios

  • NBS Stoichiometry : A 1.2:1 molar ratio of NBS to substrate minimizes excess reagent waste.

  • Cyanation Efficiency : CuCN at 1.5:1 molar ratio relative to iodo intermediates maximizes cyanation yield (91%).

Comparative Analysis of Preparation Methods

Method Steps Key Reagents Yield Scale Advantages
Sequential Halogenation3Br₂, Cl₂, H₂SO₄60–70%Lab-scaleSimplicity, low cost
Diazotization-Cyanation2NaNO₂, KI, CuCN87–91%Pilot-scaleHigh per-step yield
Six-Step Industrial6NBS, NCS, H₂/Pd-C24%70 kg/batchScalability, regioselectivity

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-chloro-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while reduction and oxidation reactions produce corresponding alcohols and acids .

Scientific Research Applications

Methyl 4-bromo-5-chloro-2-methylbenzoate is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, including anti-inflammatory and antimicrobial properties.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-bromo-5-chloro-2-methylbenzoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to specific receptors, altering cellular pathways and functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 4-bromo-5-chloro-2-methylbenzoate with structurally related halogenated benzoates, focusing on substituent positions, functional groups, and applications:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications CAS Number Reference
This compound Br (4), Cl (5), COOCH3 (2) C10H9BrClO2 High reactivity in cross-coupling; used in drug intermediate synthesis. Not explicitly provided
Ethyl 4-bromo-5-chloro-2-methylbenzoate Br (4), Cl (5), COOCH2CH3 (2) C10H10BrClO2 Longer alkyl chain increases lipophilicity; slower hydrolysis than methyl ester. 1033436-15-5
Methyl 5-bromo-2-chlorobenzoate Br (5), Cl (2), COOCH3 (1) C8H6BrClO2 Electron-deficient ring; used in OLED materials and Suzuki-Miyaura couplings. 1216918-68-1
Methyl 4-bromo-2-chloro-5-fluorobenzoate Br (4), Cl (2), F (5), COOCH3 (1) C8H5BrClFO2 Fluorine enhances metabolic stability; applied in PET tracer synthesis. 908248-32-8
Methyl 5-bromo-4-chloro-2-methoxybenzoate Br (5), Cl (4), OCH3 (2), COOCH3 (1) C9H8BrClO3 Methoxy group improves solubility; intermediate for antitumor agents. 251085-87-7
Methyl 5-amino-2-bromo-4-chlorobenzoate NH2 (5), Br (2), Cl (4), COOCH3 (1) C8H7BrClNO2 Amino group enables peptide coupling; used in bioactive molecule design. L037508

Key Findings from Comparative Analysis

Substituent Position Effects :

  • The 4-bromo-5-chloro configuration in the target compound creates steric hindrance, reducing reactivity in nucleophilic aromatic substitution compared to 2-chloro-5-bromo analogs (e.g., Methyl 5-bromo-2-chlorobenzoate) .
  • Fluorine substitution (e.g., Methyl 4-bromo-2-chloro-5-fluorobenzoate) increases metabolic stability and binding affinity in drug design .

Functional Group Influence :

  • Methyl vs. Ethyl esters : Ethyl esters (e.g., Ethyl 4-bromo-5-chloro-2-methylbenzoate) exhibit higher lipophilicity, impacting bioavailability in drug candidates .
  • Methoxy groups (e.g., Methyl 5-bromo-4-chloro-2-methoxybenzoate) enhance solubility in polar solvents, facilitating reactions in aqueous media .

Applications: Amino-substituted derivatives (e.g., Methyl 5-amino-2-bromo-4-chlorobenzoate) are prioritized in peptidomimetic synthesis due to their versatility in forming amide bonds . Fluorinated analogs are critical in radiopharmaceuticals for positron emission tomography (PET) imaging .

Biological Activity

Methyl 4-bromo-5-chloro-2-methylbenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and interactions with various biological systems, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula C10H8BrClO2C_10H_8BrClO_2 and a molecular weight of approximately 275.53 g/mol. The presence of bromine and chlorine substituents on the aromatic ring enhances its reactivity and potential for biological interactions.

Target Interaction

The primary molecular targets of this compound are not fully elucidated; however, it is suggested that the halogen substituents may facilitate interactions with various enzymes and proteins. These interactions can lead to modulation of cellular pathways, influencing processes such as metabolism and gene expression.

Enzyme Interaction

Research indicates that this compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The binding of this compound to these enzymes can either inhibit or activate their activity, affecting the metabolism of other compounds within the system.

Cellular Effects

This compound has demonstrated effects on various cellular processes:

  • Cell Signaling: It modulates pathways such as MAPK/ERK, which are essential for cell growth and differentiation.
  • Gene Expression: The compound influences the expression of genes involved in apoptosis and cell cycle regulation, potentially impacting cancer cell proliferation .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Factors such as bioavailability, half-life, and metabolic pathways are yet to be determined. However, preliminary studies suggest that environmental conditions (e.g., pH and temperature) can significantly affect its biological activity.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • In Vitro Studies: Experiments have shown that this compound exhibits notable inhibitory effects on certain cancer cell lines. For instance, it was found to reduce cell viability in breast cancer cells by modulating apoptotic pathways .
  • Metabolite Formation: Phase I and II metabolic reactions lead to various metabolites that may exhibit different biological activities compared to the parent compound. Understanding these metabolites is crucial for assessing the full therapeutic potential.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study Cell Type Effect Observed Mechanism
Study 1Breast Cancer CellsReduced viabilityInduction of apoptosis
Study 2HepatocytesAltered enzyme activityInteraction with cytochrome P450
Study 3FibroblastsModulation of growth factorsMAPK/ERK pathway activation

Q & A

Q. What are the optimal synthetic routes for Methyl 4-bromo-5-chloro-2-methylbenzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential halogenation and esterification steps. A common approach is to start with a methyl-substituted benzoic acid derivative, followed by bromination and chlorination at specific positions. For example:

  • Step 1: Methylation of 2-methylbenzoic acid using methanol and a catalytic acid (e.g., H₂SO₄) to form the methyl ester.
  • Step 2: Directed bromination at the 4-position using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) .
  • Step 3: Chlorination at the 5-position via electrophilic substitution with Cl₂ under controlled temperature (0–5°C) to avoid over-halogenation .

Optimization Tips:

  • Monitor reaction progress using thin-layer chromatography (TLC) or HPLC.
  • Adjust stoichiometry of halogenating agents to minimize byproducts (e.g., dihalogenated derivatives).
  • Use low temperatures to enhance regioselectivity .

Q. Table 1: Comparative Synthetic Methods

MethodYield (%)Key ConditionsReference
Sequential Halogenation65–75FeBr₃, Cl₂, 0–5°C
One-Pot Halogenation50–60NBS (bromination), SO₂Cl₂

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Identify aromatic protons (δ 7.0–8.5 ppm) and substituent effects:
  • Methyl ester (δ 3.8–4.0 ppm for OCH₃).
  • Bromine and chlorine deshield adjacent protons, causing distinct splitting patterns .
    • 13C NMR: Confirm carbonyl (C=O, δ 165–170 ppm) and halogenated carbons (C-Br: δ 105–115 ppm; C-Cl: δ 125–135 ppm) .
  • IR Spectroscopy: Detect ester C=O stretch (~1720 cm⁻¹) and C-Br/C-Cl stretches (550–750 cm⁻¹) .
  • Mass Spectrometry (MS):
    • Molecular ion peak [M+] at m/z 292 (C₁₀H₉BrClO₂).
    • Fragmentation patterns: Loss of COOCH₃ (59 Da) and Br/Cl isotopes .

Q. What are the key physical properties (solubility, stability) relevant to experimental design?

Methodological Answer:

  • Solubility:
    • Sparingly soluble in water (0.35 g/L at 25°C) but highly soluble in organic solvents (e.g., DCM, DMSO, ethanol) .
    • Use polar aprotic solvents (DMF, DMSO) for reactions requiring high solubility.
  • Stability:
    • Sensitive to light and moisture; store under inert gas (N₂/Ar) at 2–8°C.
    • Decomposes above 200°C; avoid high-temperature reactions .

Q. Table 2: Physical Properties

PropertyValueReference
Molecular Weight292.54 g/mol
Density1.725 g/cm³
Boiling Point421.7°C (760 mmHg)
LogP (Partition Coeff.)3.2 (calculated)

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use a fume hood for weighing and reactions .
  • Spill Management: Absorb with inert material (sand, vermiculite) and dispose as halogenated waste.
  • First Aid:
    • Skin contact: Wash with soap/water for 15 minutes.
    • Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • The methyl group at the 2-position induces steric hindrance, slowing electrophilic substitution at adjacent positions.
  • Bromine (4-position) and chlorine (5-position) act as electron-withdrawing groups, directing further substitution to the para position relative to the ester group.
  • Case Study: Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) due to steric constraints .

Q. What contradictions exist in reported pharmacological data, and how can they be resolved?

Methodological Answer:

  • Contradiction: Some studies report anti-inflammatory activity (IC₅₀ = 10 μM) , while others show limited efficacy in vivo.
  • Resolution:
    • Verify assay conditions (e.g., cell lines, inflammatory markers like TNF-α/COX-2).
    • Check metabolite stability; ester hydrolysis in vivo may reduce activity.
    • Use isotopic labeling (e.g., ¹⁴C) to track biodistribution .

Q. How can regioselectivity challenges in multi-halogenated systems be addressed?

Methodological Answer:

  • Directed Metalation: Use directing groups (e.g., ester or amide) with strong bases (LDA) to control halogen placement.
  • Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during synthesis .
  • Computational Modeling: DFT calculations to predict electrophilic attack sites based on electron density maps .

Q. What methodologies validate the compound’s role in dopamine/serotonin receptor modulation?

Methodological Answer:

  • In Vitro Binding Assays:
    • Radioligand displacement assays (³H-spiperone for D2 receptors; ³H-LY-278584 for 5-HT3 receptors).
    • IC₅₀ values < 1 μM suggest high affinity .
  • In Vivo Studies:
    • Rodent models for antiemetic activity (e.g., cisplatin-induced emesis).
    • Monitor behavioral responses (e.g., conditioned taste aversion) .

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